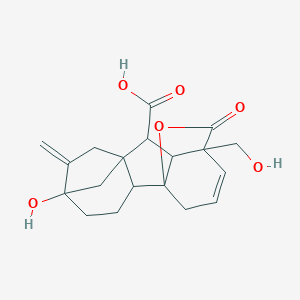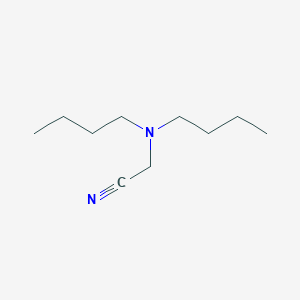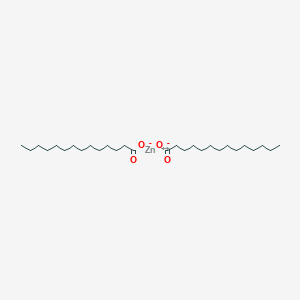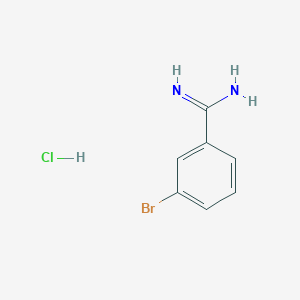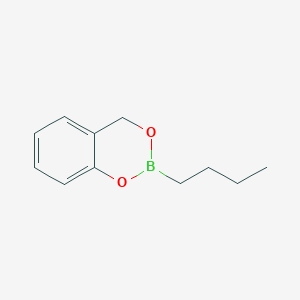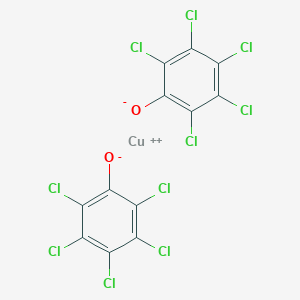
Copper pentachlorophenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper pentachlorophenate (CPC) is a chemical compound that has been widely used in various industries, including wood preservation, agriculture, and textile manufacturing. CPC is a potent fungicide and bactericide that is effective against a broad spectrum of microorganisms.
Mecanismo De Acción
Copper pentachlorophenate acts by disrupting the cell membrane of microorganisms. It binds to the cell wall and causes leakage of cellular components, leading to cell death. Copper pentachlorophenate also inhibits the synthesis of nucleic acids and proteins, which are essential for the survival and growth of microorganisms.
Efectos Bioquímicos Y Fisiológicos
Copper pentachlorophenate has been found to have toxic effects on mammalian cells. It can cause oxidative stress and DNA damage, leading to cell death. Copper pentachlorophenate has also been shown to have endocrine-disrupting effects, which can lead to reproductive and developmental problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Copper pentachlorophenate is a potent antimicrobial agent that can be used in various lab experiments. It is effective against a wide range of microorganisms and can be used at low concentrations. However, Copper pentachlorophenate has toxic effects on mammalian cells, which can limit its use in certain experiments. It is also important to handle Copper pentachlorophenate with care, as it is a hazardous chemical.
Direcciones Futuras
There are several areas of research that can be explored in the future regarding Copper pentachlorophenate. One area is the development of safer and more effective alternatives to Copper pentachlorophenate in wood preservation and other industries. Another area is the study of the toxic effects of Copper pentachlorophenate on mammalian cells and the development of strategies to minimize these effects. Finally, the mechanism of action of Copper pentachlorophenate on microorganisms can be further elucidated to improve its efficacy and reduce the risk of resistance development.
Conclusion:
Copper pentachlorophenate is a potent antimicrobial agent that has been widely used in various industries. It has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms. However, Copper pentachlorophenate has toxic effects on mammalian cells, which can limit its use in certain experiments. Further research is needed to develop safer and more effective alternatives to Copper pentachlorophenate and to minimize its toxic effects.
Métodos De Síntesis
Copper pentachlorophenate can be synthesized by reacting copper(II) oxide with pentachlorophenol in the presence of a catalyst. The reaction takes place in a solvent, such as toluene or xylene, at high temperature and pressure. The resulting product is a greenish-brown powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Copper pentachlorophenate has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of fungi, bacteria, and viruses. Copper pentachlorophenate has also been used as a preservative in wood and other materials. It has been found to be effective in preventing decay and deterioration of wood, as well as protecting against insect infestation.
Propiedades
Número CAS |
15773-35-0 |
|---|---|
Nombre del producto |
Copper pentachlorophenate |
Fórmula molecular |
C12Cl10CuO2 |
Peso molecular |
594.2 g/mol |
Nombre IUPAC |
copper;2,3,4,5,6-pentachlorophenolate |
InChI |
InChI=1S/2C6HCl5O.Cu/c2*7-1-2(8)4(10)6(12)5(11)3(1)9;/h2*12H;/q;;+2/p-2 |
Clave InChI |
RCYPBTYYGICSND-UHFFFAOYSA-L |
SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].[Cu+2] |
SMILES canónico |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].[Cu+2] |
Otros números CAS |
15773-35-0 |
Sinónimos |
Copper pentachlorophenate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



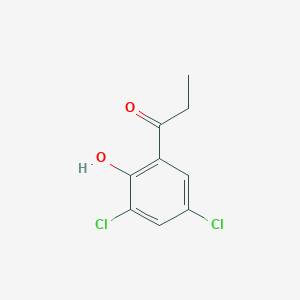
![2-Acetyl-3-methylbenzo[b]thiophene](/img/structure/B101703.png)
![1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone](/img/structure/B101704.png)
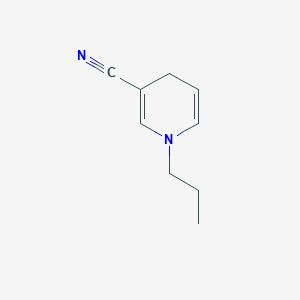
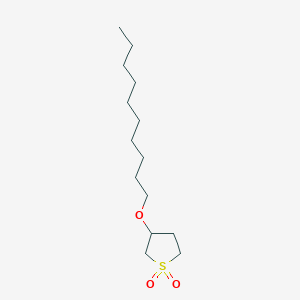
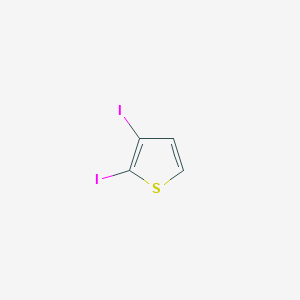
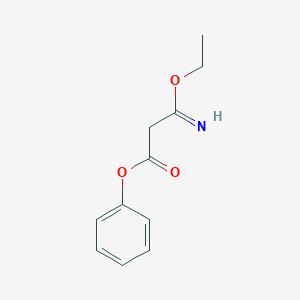
![(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B101711.png)
![1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B101712.png)
